molecular formula C20H15BrN2O2 B5804850 N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide

N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide

Cat. No. B5804850
M. Wt: 395.2 g/mol
InChI Key: YNJYLPHPUZVUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. In

Mechanism of Action

The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This reaction is crucial for various physiological processes such as respiration, acid-base balance, and electrolyte transport. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and protons, which can have various effects on physiological processes. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Inhibition of carbonic anhydrase in the brain can lead to a decrease in the production of protons, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide. One direction is to explore its potential as a therapeutic agent for various diseases such as glaucoma, epilepsy, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.

Synthesis Methods

The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the reaction of 4-bromobenzenecarboxylic acid with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N'-diisopropylethylamine and N,N'-carbonyldiimidazole to yield the final product. This method has been reported to yield high purity and good yields of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide.

Scientific Research Applications

N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as respiration, acid-base balance, and electrolyte transport. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has shown promising results as a potential therapeutic agent for these diseases.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-16-12-10-15(11-13-16)19(22)23-25-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJYLPHPUZVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate

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